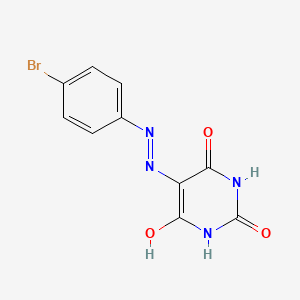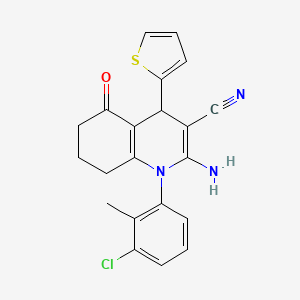![molecular formula C30H24BrN3O4 B11539882 4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11539882.png)
4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound A , is a synthetic organic molecule with intriguing properties. It features a phenyl ring substituted with a 3-bromobenzoate group and an imine functionality. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of Compound A involves the reaction between two key starting materials:
4,4’-Diaminodiphenyl ether (1): This compound reacts with the second starting material.
o-Vanillin (2): An aldehyde compound that plays a crucial role in forming the imine linkage.
The synthetic route proceeds as follows:
- A mixture of 4,4’-diaminodiphenyl ether and o-vanillin in methanol forms an orange precipitate.
- The precipitate is filtered and washed to yield the pure imine product (Compound A).
Industrial Production:: While research-scale synthesis typically occurs in the laboratory, industrial production methods may involve scaled-up versions of the same synthetic steps.
Analyse Chemischer Reaktionen
Reactions Undergone:: Compound A can participate in various chemical reactions, including:
Imine Formation: The initial step in its synthesis involves the formation of an imine linkage.
Aromatic Substitution: The phenyl ring can undergo substitution reactions.
Hydrolysis: The ester functionality (3-bromobenzoate) can be hydrolyzed under specific conditions.
Imine Formation: 4,4’-diaminodiphenyl ether and o-vanillin in methanol.
Aromatic Substitution: Various halogenating agents (e.g., bromine) and Lewis acids.
Hydrolysis: Alkaline conditions (e.g., NaOH).
Major Products:: The major product is Compound A itself, characterized by its imine linkage and 3-bromobenzoate group.
Wissenschaftliche Forschungsanwendungen
Compound A finds applications in several fields:
Chemistry: As a versatile building block for designing new molecules.
Biology: Potential use in drug discovery due to its unique structure.
Medicine: Investigated for its pharmacological properties.
Industry: May serve as a precursor for specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
While Compound A’s uniqueness lies in its specific substituents, similar compounds include:
Related Imines: Other imine-containing molecules with varying substituents.
Bromobenzoate Derivatives: Compounds sharing the 3-bromobenzoate moiety.
Eigenschaften
Molekularformel |
C30H24BrN3O4 |
|---|---|
Molekulargewicht |
570.4 g/mol |
IUPAC-Name |
[4-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C30H24BrN3O4/c31-25-13-7-12-24(18-25)30(37)38-26-16-14-21(15-17-26)19-33-34-27(35)20-32-29(36)28(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-19,28H,20H2,(H,32,36)(H,34,35)/b33-19+ |
InChI-Schlüssel |
ZAIRIUWNYLNHRP-HNSNBQBZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11539805.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11539817.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11539819.png)
![N-(dibenzo[b,d]furan-3-yl)-2-[(6-{[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11539820.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11539822.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539836.png)
![6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B11539843.png)
![(1S,2S,3aR)-7-chloro-1-[(4-chlorophenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11539851.png)




![2-{[3-cyano-6-(3-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B11539904.png)
![2,7-dimethyl-N'-[(E)-phenylmethylidene]imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11539910.png)
